molecular formula C6H4BrNO2 B016424 4-Bromopyridine-2-carboxylic acid CAS No. 30766-03-1

4-Bromopyridine-2-carboxylic acid

Cat. No.: B016424
CAS No.: 30766-03-1
M. Wt: 202.01 g/mol
InChI Key: RPHHYRNGCJYQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromopyridine-2-carboxylic acid: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a carboxylic acid group is attached at the second position. This compound is known for its utility as a synthetic intermediate in various chemical reactions and is used in the production of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

4-Bromopyridine-2-carboxylic acid is a synthetic intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff It’s known that brominated compounds often target proteins or enzymes in organisms, altering their function .

Mode of Action

Brominated compounds like this often work through a process called free radical bromination . This process involves the removal of a hydrogen atom from the compound, resulting in the formation of a free radical. The free radical can then react with other molecules, leading to various chemical reactions .

Biochemical Pathways

Brominated compounds are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.

Pharmacokinetics

It’s known to be sparingly soluble in dimethyl sulfoxide, methanol, and water , which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The compound’s ability to participate in free radical bromination and other chemical reactions suggests that it could cause significant changes at the molecular level . These changes could, in turn, lead to alterations in cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that its action could be influenced by the presence of these solvents in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals could also affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopyridine-2-carboxylic acid can be synthesized through several methods. One common method involves the bromination of 2-picoline followed by oxidation. The process typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromopyridine-4-carboxylic acid
  • 6-Bromopyridine-2-carboxylic acid
  • 3-Bromopyridine-4-carboxylic acid

Comparison: 4-Bromopyridine-2-carboxylic acid is unique due to the specific positioning of the bromine and carboxylic acid groups, which imparts distinct reactivity and properties. Compared to its isomers, it may exhibit different chemical behavior and applications based on the position of the substituents .

Biological Activity

4-Bromopyridine-2-carboxylic acid, also known as 4-bromopicolinic acid, is a compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, highlighting relevant research findings, applications, and case studies.

  • Molecular Formula : C₆H₄BrNO₂
  • Molecular Weight : 202.01 g/mol
  • Melting Point : 172-174 °C
  • Boiling Point : 347.8 °C
  • Density : 1.8 g/cm³
  • Solubility : Sparingly soluble in dimethyl sulfoxide, methanol, and water .

Biological Activity Overview

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Its potential applications include:

  • As a Synthetic Intermediate : It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .
  • Antimicrobial Properties : Preliminary studies indicate its effectiveness against certain microbial strains, suggesting its potential as an antimicrobial agent.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. For instance, a study reported its use in synthesizing derivatives that showed significant activity against Mycobacterium tuberculosis at concentrations as low as 1.25 μg/mL . This highlights its potential for developing new antimycobacterial drugs.

Case Study: Synthesis of Antimycobacterial Compounds

A specific case study involved the synthesis of novel quinoxaline derivatives based on this compound. These derivatives were tested against M. smegmatis and M. tuberculosis, with results showing varying degrees of effectiveness based on structural modifications. The study concluded that certain modifications enhanced the compounds' efficacy while maintaining low toxicity levels in vivo .

Applications in Pharmaceuticals and Agrochemicals

The compound is utilized as a building block in the synthesis of various drugs and agrochemicals. Its role as an intermediate allows for the development of compounds with specific biological activities tailored to combat diseases or enhance agricultural productivity .

Comparative Analysis of Biological Activity

CompoundMIC (μg/mL)Activity Type
This compound1.25Antimycobacterial
Quinoxaline Derivative 40.5Antimycobacterial
Quinoxaline Derivative 52.0Antimycobacterial

This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds derived from or related to this compound, illustrating its competitive efficacy in antimicrobial applications.

Properties

IUPAC Name

4-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHHYRNGCJYQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352741
Record name 4-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30766-03-1
Record name 4-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of pyridyl bromide 153 (5.03 g, 29.0 mmol) in water (130 mL) is treated at RT with KMnO4 (4.72 g, 29.5 mmol) in one portion then heated to reflux 1.5 h. At this juncture more KMnO4 is added (4.72 g, 29.5 mmol) and the solution heated at reflux a further 2 h. Another portion of KMnO4 is then added (9.43 g, 59 mmol), the reaction heated at reflux a further 3 h then filtered whilst still hot, washing the isolated solids with boiling water (200 mL). The aqueous filtrate is then concentrated in vacuo to approximately 40 mL, acidified to pH 4 by careful addition of 1 M HCl and the resultant white precipitate isolated by filtration. The filtrate is then reduced in vacuo to approximately 10 mL and the forthcoming precipitate also isolated by filtration. Combining these two isolated precipitates gives the title compound.
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromopyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromopyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Bromopyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Bromopyridine-2-carboxylic acid
Reactant of Route 5
4-Bromopyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Bromopyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.